

An In-depth Technical Guide to 6-Nitro-benzoxazole-2-thiol

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Compound of Interest

Compound Name: **6-Nitro-benzoxazole-2-thiol**

Cat. No.: **B081354**

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This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of **6-Nitro-benzoxazole-2-thiol**, tailored for researchers, scientists, and drug development professionals.

Core Properties and Data

6-Nitro-benzoxazole-2-thiol is a heterocyclic compound with the chemical formula $C_7H_4N_2O_3S$.^[1] It is recognized for its role as a versatile synthetic intermediate in the development of various benzoxazole derivatives and possesses notable biological activities.^[2] ^[3]

Physicochemical Properties

A summary of the key physicochemical properties of **6-Nitro-benzoxazole-2-thiol** is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Source
Molecular Formula	C ₇ H ₄ N ₂ O ₃ S	[1]
Molecular Weight	196.18 g/mol	[1]
CAS Number	14541-93-6	[1]
IUPAC Name	6-nitro-1,3-benzoxazole-2-thiol	[1]
Appearance	Light yellow to yellow solid	[3]
Melting Point	234-235 °C	[3]
Boiling Point	337.4±44.0 °C (Predicted)	[3]
Density	1.65±0.1 g/cm ³ (Predicted)	[3]
pKa	8.65±0.20 (Predicted)	[3]
Storage Temperature	2-8°C, stored under nitrogen	[3]

Spectroscopic Data

The structural elucidation of **6-Nitro-benzoxazole-2-thiol** is supported by various spectroscopic techniques. While a complete set of spectra for this specific compound is not readily available in public databases, the expected characteristics can be inferred from data on closely related compounds.

Technique	Expected Observations
Mass Spectrometry (MS)	A protonated molecule $[M+H]^+$ peak is expected at m/z 197.18. [4]
Fourier-Transform Infrared (FTIR) Spectroscopy	Characteristic absorption bands are expected for the nitro group (NO_2) vibrations, the thione group ($C=S$), and the secondary amine ($N-H$) of the thione tautomer. [2] For related nitroaromatic compounds, NO_2 stretching vibrations are typically observed in the regions of 1550–1300 cm^{-1} . [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy	1H NMR: Signals corresponding to the aromatic protons on the benzoxazole ring are expected. ^{13}C NMR: Resonances for the carbon atoms of the benzoxazole core, the nitro-substituted carbon, and the thione carbon are anticipated. For the parent 6-nitro-1,3-benzoxazole, characteristic shifts are observed. [6]

Experimental Protocols

Synthesis of 6-Nitro-benzoxazole-2-thiol

A common and established method for the synthesis of **6-Nitro-benzoxazole-2-thiol** involves the reaction of 2-Amino-5-nitrophenol with potassium ethyl xanthate in pyridine.[\[2\]](#)[\[3\]](#)[\[4\]](#)

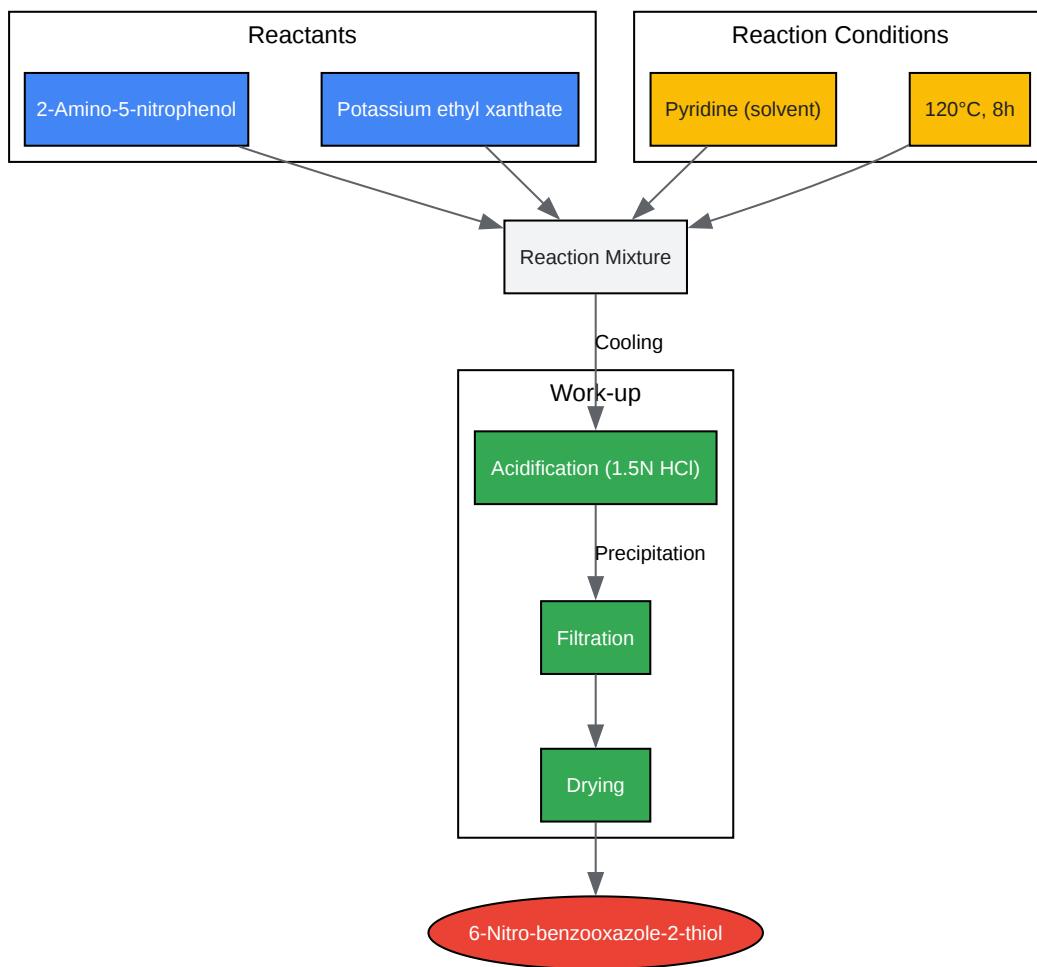
Materials:

- 2-Amino-5-nitrophenol (1 g, 6.48 mmol)
- Potassium ethyl xanthate (1.14 g, 7.13 mmol)
- Pyridine
- 1.5N Hydrochloric acid (HCl)

Procedure:

- In a suitable reaction vessel, dissolve 2-amino-5-nitrophenol (1 g, 6.48 mmol) in pyridine.
- Add potassium ethyl xanthate (1.14 g, 7.13 mmol) to the solution.
- Heat the reaction mixture at 120 °C for 8 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the mixture with 1.5N HCl to precipitate the product.
- Collect the resulting solid by filtration.
- Dry the solid under vacuum to yield **6-Nitro-benzoxazole-2-thiol** as a yellow solid (yield: 1 g, 78%).^[4]

Synthesis of 6-Nitro-benzooxazole-2-thiol

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Synthesis Workflow

Biological Activity and Mechanism of Action

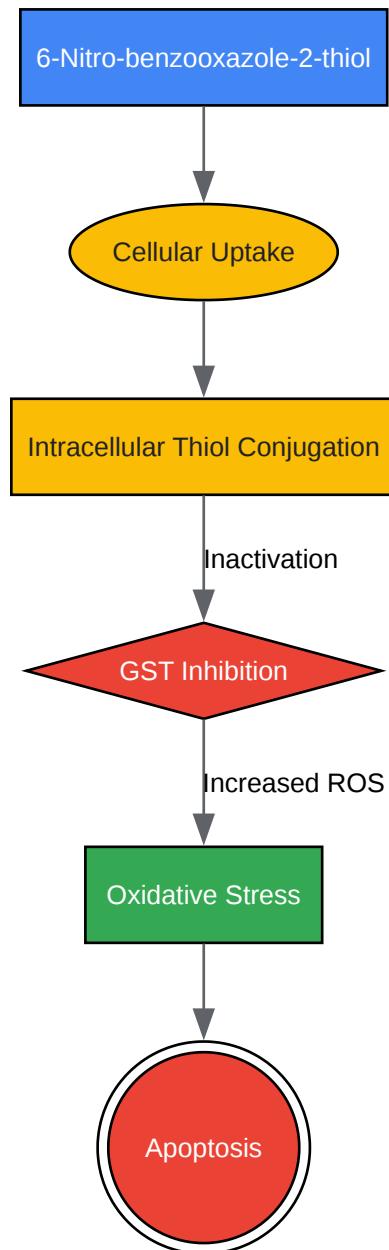
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties.^[7] **6-Nitro-benzoxazole-2-thiol**, in particular, has been noted for its antitubercular activity.

While specific minimum inhibitory concentration (MIC) values for **6-Nitro-benzoxazole-2-thiol** are not extensively reported, related nitro-containing benzoxazole and benzothiazole derivatives have shown potent antimicrobial and antitubercular effects. For instance, certain nitrobenzoxazole derivatives have demonstrated significant activity against various bacterial strains.

The mechanism of action for many nitroaromatic compounds involves their reduction within the target cell to form reactive nitroso and hydroxylamino derivatives, which can then exert cytotoxic effects. For a class of related compounds, 7-nitro-2,1,3-benzoxadiazole derivatives, a proposed mechanism of action involves the inhibition of glutathione S-transferases (GSTs).^[8] These compounds can act as suicide inhibitors by binding to the active site of GST and forming a stable complex, thereby disrupting cellular detoxification pathways and leading to apoptosis.

[8]

Hypothetical Signaling Pathway

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Hypothetical Mechanism of Action

Applications in Research and Drug Development

The presence of the nitro group and the thiol functionality makes **6-Nitro-benzooxazole-2-thiol** a valuable scaffold in medicinal chemistry. The nitro group can be readily reduced to an amino group, providing a handle for further derivatization to generate libraries of novel compounds for biological screening.[3] The thiol group also offers a site for modification. This synthetic versatility positions **6-Nitro-benzooxazole-2-thiol** as a key building block for the development of new therapeutic agents.[2][3] Current research continues to explore its potential in synthesizing novel compounds with enhanced biological activities and improved pharmacokinetic profiles.

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